molecular formula C19H19N3O2S B12174755 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B12174755
M. Wt: 353.4 g/mol
InChI Key: VLAPVWWUGKZMQP-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. The final step involves the coupling of the thiophene carboxamide group, which can be achieved through an amide bond formation reaction using reagents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the thiophene carboxamide group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its combination of an indole moiety, a piperidine ring, and a thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H19N3O2S/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23)

InChI Key

VLAPVWWUGKZMQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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